

Glyceryl tridocosahexaenoate CAS number and IUPAC name

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Compound of Interest

Compound Name: Glyceryl tridocosahexaenoate

Cat. No.: B056277

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An In-Depth Technical Guide to **Glyceryl Tridocosahexaenoate** for Researchers and Drug Development Professionals

Introduction

Glyceryl tridocosahexaenoate, also known as tridocosahexaenoin, is a triacylglycerol molecule in which all three hydroxyl groups of the glycerol backbone are esterified with docosahexaenoic acid (DHA). DHA is a 22-carbon omega-3 polyunsaturated fatty acid with six cis double bonds, and it is a critical component of cell membranes, particularly in the brain and retina. **Glyceryl tridocosahexaenoate** serves as a significant dietary source and a stable storage and transport form of DHA. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analysis, biological significance, and applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical and Physical Properties

Glyceryl tridocosahexaenoate is a highly unsaturated lipid. While many of its physical properties are not extensively documented in experimental literature, a substantial amount of data has been derived from computational models and studies on similar compounds.

Identifier and Molecular Information:

- IUPAC Name: 2,3-bis[[*(4Z,7Z,10Z,13Z,16Z,19Z)*-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (*(4Z,7Z,10Z,13Z,16Z,19Z)*-docosa-4,7,10,13,16,19-hexaenoate)[\[1\]](#)
- CAS Numbers:
 - 124596-98-1 (often referring to the all-cis isomer)[\[1\]](#)[\[2\]](#)
 - 11094-59-0 (more general)[\[1\]](#)
- Molecular Formula: C₆₉H₉₈O₆[\[2\]](#)[\[3\]](#)
- Molecular Weight: 1023.52 g/mol [\[2\]](#)[\[3\]](#)
- Synonyms: Tridocosahexaenoin, Tridocosahexaenoylglycerol, 1,2,3-Tridocosahexaenoylglycerol, DHA Oil[\[2\]](#)

Physicochemical Data:

Property	Value	Source
Physical State	Liquid	CymitQuimica
XLogP3	19.2	PubChem (Computed) [1]
Hydrogen Bond Donor Count	0	PubChem (Computed) [1]
Hydrogen Bond Acceptor Count	6	PubChem (Computed) [1]
Rotatable Bond Count	50	PubChem (Computed) [1]
Exact Mass	1022.73634084	PubChem (Computed) [1]
Solubility	Miscible in Chloroform	ChemicalBook

Spectroscopic Data

Detailed spectroscopic data for pure **glyceryl tridocosahexaenoate** is limited. The following tables summarize expected spectral characteristics based on data from mixtures and related compounds.

¹H-NMR Spectroscopy (Expected Chemical Shifts)

Chemical Shift (ppm)	Assignment
~5.34	Olefinic protons (-CH=CH-)
~4.1-4.3	Glyceryl CH ₂ protons (sn-1, sn-3)
~5.25	Glyceryl CH proton (sn-2)
~2.80	Bis-allylic protons (=CH-CH ₂ -CH=)
~2.40	Allylic protons (-CH ₂ -CH=)
~2.05	α-carbonyl protons (-CH ₂ -COO-)
0.97	Terminal methyl protons (-CH ₃)

¹³C-NMR Spectroscopy (Expected Chemical Shifts)

Chemical Shift (ppm)	Assignment
~172-173	Carbonyl carbons (-COO-)
~127-132	Olefinic carbons (-CH=CH-)
~69	Glyceryl CH carbon (sn-2)
~62	Glyceryl CH ₂ carbons (sn-1, sn-3)
~34	α-carbonyl carbons (-CH ₂ -COO-)
~25	Methylene carbons (-CH ₂ -)
~14	Terminal methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3013	=C-H stretching of cis-double bonds
~2964, ~2928, ~2855	C-H stretching of methylene and methyl groups
~1740	C=O stretching of the ester carbonyl group
~1160	C-O stretching

Mass Spectrometry (In-Silico Fragmentation)

m/z	Assignment
1045.72556	[M+Na] ⁺
1040.77071	[M+NH ₄] ⁺
695.5041	[M - DHA] ⁺ (Loss of one docosahexaenoic acid chain)

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of pure **glyceryl tridocosahexaenoate** are not readily available. The following represents generalized procedures based on the synthesis of similar DHA-rich triacylglycerols.

Enzymatic Synthesis of **Glyceryl Tridocosahexaenoate**

This protocol is adapted from methods for the enzymatic transesterification of DHA ethyl ester with glycerol.

Materials:

- Docosahexaenoic acid (DHA) ethyl ester
- Glycerol
- Immobilized lipase from *Candida antarctica* (CALB, e.g., Novozym 435)

- Molecular sieves (3 Å)
- Hexane
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Combine DHA ethyl ester and glycerol in a molar ratio of 3:1 in a round-bottom flask.
- Add immobilized CALB (typically 5-10% by weight of the reactants).
- Add molecular sieves to remove the ethanol by-product and drive the reaction forward.
- Conduct the reaction at 50-60°C under vacuum with constant stirring for 24-48 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the immobilized enzyme.
- Dissolve the crude product in hexane, wash with water to remove residual glycerol, and dry the organic phase over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude **glyceryl tridocosaheptaenoate**.

Purification by Column Chromatography

Procedure:

- Prepare a silica gel column packed in a hexane:ethyl acetate solvent system (e.g., 98:2 v/v).
- Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
- Elute the column with the hexane:ethyl acetate mixture.

- Collect fractions and analyze by TLC to identify those containing the pure triacylglycerol.
- Combine the pure fractions and evaporate the solvent to yield purified **glyceryl tridocosahexaenoate**.

Analysis by HPLC

Purity can be assessed using High-Performance Liquid Chromatography (HPLC).

Conditions:

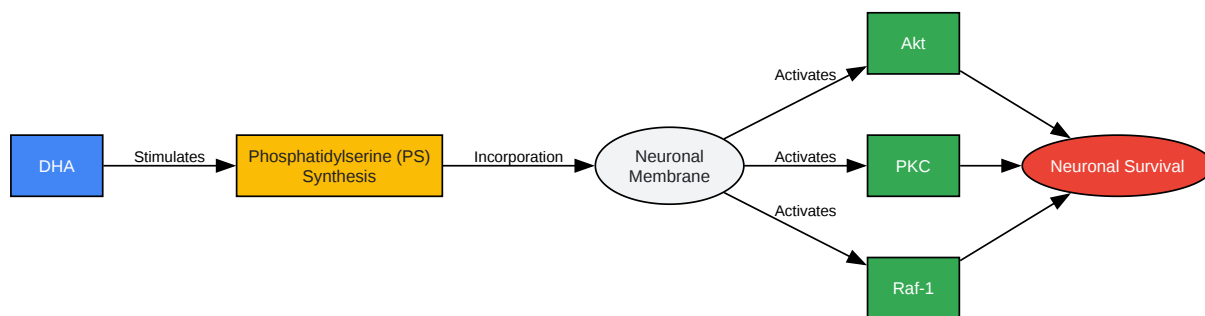
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase: Isocratic elution with methanol/water (e.g., 96:4 v/v)^[4]
- Flow Rate: 1 mL/min
- Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

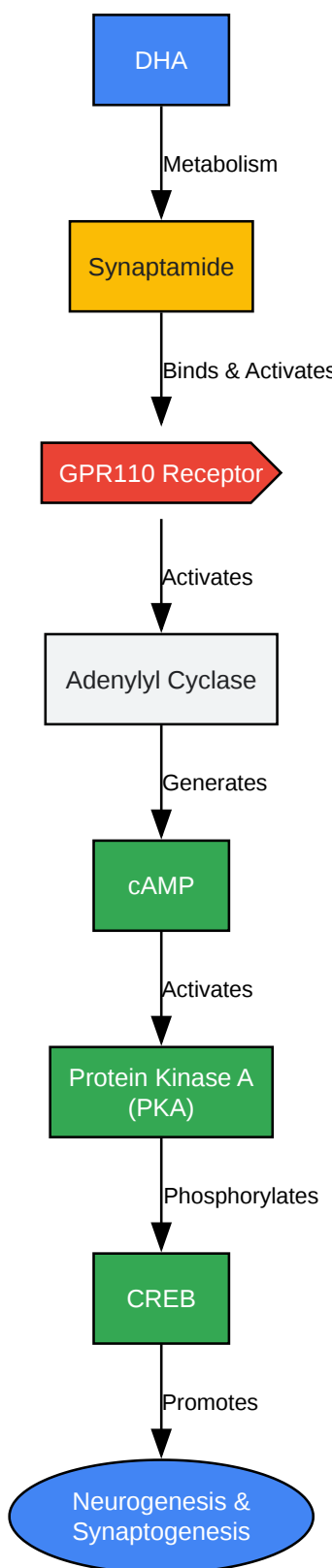
Biological Significance and Signaling Pathways

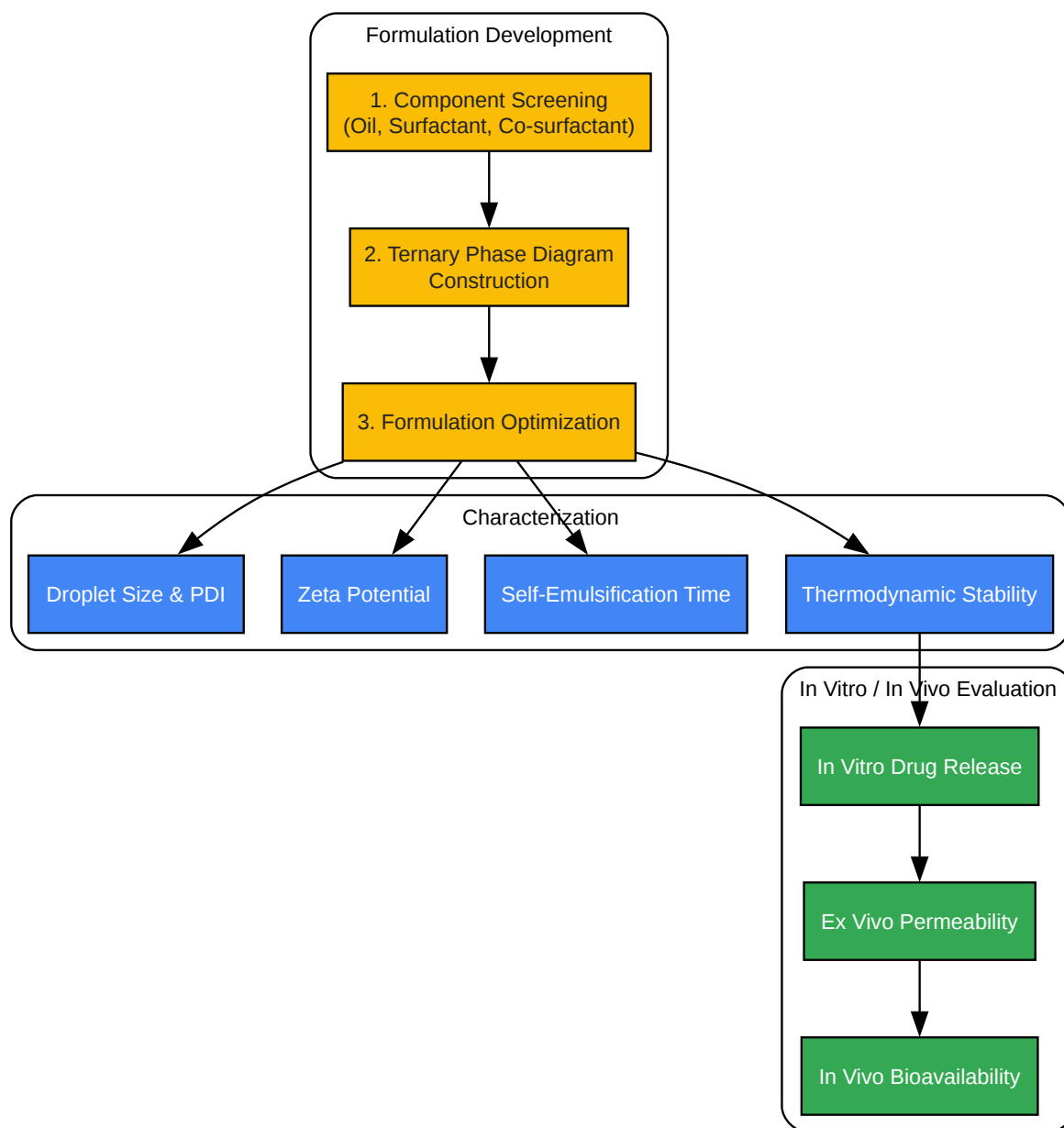
The primary biological role of **glyceryl tridocosahexaenoate** is to act as a stable carrier and source of docosahexaenoic acid (DHA). Upon ingestion, it is hydrolyzed by lipases in the gastrointestinal tract, releasing DHA, which is then absorbed and incorporated into various tissues. DHA is crucial for neuronal and retinal function, and it exerts its effects through multiple signaling pathways.

DHA-Mediated Neuroprotective Signaling Pathway

DHA promotes neuronal survival by enhancing the levels of phosphatidylserine (PS) in cell membranes. This enrichment of PS facilitates the activation of several pro-survival kinases.







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